molecular formula C56H58N6O6S2 B13763103 3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;naphthalene-1,5-disulfonate CAS No. 68957-48-2

3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;naphthalene-1,5-disulfonate

Cat. No.: B13763103
CAS No.: 68957-48-2
M. Wt: 975.2 g/mol
InChI Key: DFMRHUKKUZLDMN-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;naphthalene-1,5-disulfonate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;naphthalene-1,5-disulfonate involves multiple steps, starting with the preparation of the indole derivative The indole is then methylated and coupled with an aniline derivative through a series of reactions, including alkylation and condensation

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process includes purification steps such as recrystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinonoid structures.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced indole derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.

Major Products

    Oxidation: Quinonoid derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. It serves as a building block in organic synthesis and is used in the development of new materials with specific properties.

Biology

In biological research, the compound is studied for its potential as a fluorescent probe due to its unique structural features. It is also investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving aberrant cellular signaling pathways.

Industry

In the industrial sector, the compound is used in the production of dyes and pigments. Its structural properties allow for the creation of vibrant and stable colors, making it valuable in the textile and printing industries.

Mechanism of Action

The mechanism of action of 3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;naphthalene-1,5-disulfonate involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;naphthalene-1,5-disulfonate lies in its combination of aromatic and heterocyclic structures, which confer specific chemical and physical properties

Properties

CAS No.

68957-48-2

Molecular Formula

C56H58N6O6S2

Molecular Weight

975.2 g/mol

IUPAC Name

3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;naphthalene-1,5-disulfonate

InChI

InChI=1S/2C23H26N3.C10H8O6S2/c2*1-23(2)20-8-5-6-9-21(20)26(4)22(23)15-12-18-10-13-19(14-11-18)25(3)17-7-16-24;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2*5-6,8-15H,7,17H2,1-4H3;1-6H,(H,11,12,13)(H,14,15,16)/q2*+1;/p-2

InChI Key

DFMRHUKKUZLDMN-UHFFFAOYSA-L

Isomeric SMILES

CC1(C(=[N+](C2=CC=CC=C12)C)/C=C/C3=CC=C(C=C3)N(CCC#N)C)C.CC1(C(=[N+](C2=CC=CC=C12)C)/C=C/C3=CC=C(C=C3)N(CCC#N)C)C.C1=CC2=C(C(=C1)S(=O)(=O)[O-])C=CC=C2S(=O)(=O)[O-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCC#N)C)C.CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCC#N)C)C.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.